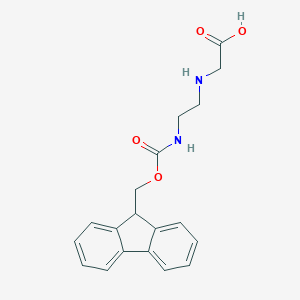

2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid

Beschreibung

Historical Development and Chemical Classification

The historical development of this compound is intrinsically linked to the pioneering work of Louis A. Carpino and Grace Y. Han at the University of Massachusetts in 1970, who introduced the fluorenylmethyloxycarbonyl protecting group system. These researchers recognized the need for a complementary set of protecting groups that could be cleaved by basic reagents of graded activity, in contrast to the existing amino-protecting groups that required acids of varying strengths for removal. The compound represents a direct application of the fluorenylmethyloxycarbonyl methodology to create specialized amino acid derivatives with enhanced synthetic utility.

The chemical classification of this compound places it within the broader category of fluorenylmethyloxycarbonyl-protected amino acids, specifically as a derivative of N-(2-aminoethyl)glycine. The compound is also systematically known as N-[N'-fluorenylmethyloxycarbonyl-(2'-aminoethyl)]glycine, reflecting its structural composition that combines the fluorenylmethyloxycarbonyl protecting group with an aminoethylglycine backbone. This classification positions the compound as both a protected amino acid derivative and a peptide nucleic acid precursor, bridging traditional peptide chemistry with nucleic acid analog research.

The development timeline of this specific compound emerged from the broader fluorenylmethyloxycarbonyl chemistry advancement that gained prominence in the late 1970s when the fluorenylmethyloxycarbonyl group was adopted for solid-phase applications. The compound's creation was driven by the need for specialized building blocks in peptide nucleic acid synthesis, where traditional amino acids proved insufficient for constructing nucleic acid analogs with desired properties. The systematic approach to developing fluorenylmethyloxycarbonyl-protected derivatives expanded to include this particular aminoethylglycine variant, recognizing its potential for creating backbone structures that could mimic natural nucleic acids while offering enhanced stability and synthetic accessibility.

Structural Significance in Fmoc Chemistry

The structural architecture of this compound demonstrates the sophisticated design principles underlying modern fluorenylmethyloxycarbonyl chemistry. The compound features the characteristic fluorenylmethyloxycarbonyl protecting group attached to a primary amine, which is connected through an ethylene bridge to a secondary amine that bears a glycine residue. This structural arrangement creates a unique molecular framework that combines the protective capabilities of the fluorenylmethyloxycarbonyl group with the chain-building potential of the aminoethylglycine backbone.

The fluorenylmethyloxycarbonyl moiety within the compound structure provides exceptional stability toward acids and hydrolysis while maintaining selective removal capability by weak bases such as piperidine. This dual stability-lability characteristic makes the compound particularly valuable in solid-phase synthesis applications where harsh acidic conditions might compromise other functional groups while still allowing for controlled deprotection when needed. The fluorenyl group's high fluorescence also provides an analytical advantage, enabling monitoring of deprotection reactions through ultraviolet spectroscopy, which facilitates efficient reaction tracking during synthetic procedures.

The aminoethylglycine backbone component represents a crucial structural element that bridges peptide and nucleic acid chemistry. The N-(2-aminoethyl)glycine unit, sometimes referred to as ethylenediamine monoacetic acid, serves as the fundamental repeating unit in peptide nucleic acid structures. This backbone design eliminates the charged phosphate groups found in natural nucleic acids while maintaining the ability to support base pairing through hydrogen bonding. The specific spacing provided by the ethylene bridge between the two amino groups creates an optimal geometry for nucleobase attachment and subsequent hybridization with complementary nucleic acid sequences.

| Structural Component | Chemical Role | Synthetic Advantage |

|---|---|---|

| Fluorenylmethyloxycarbonyl Group | Amine Protection | Base-labile removal, UV monitoring |

| Ethylene Bridge | Spacer Unit | Optimal nucleobase positioning |

| Secondary Amine | Chain Connection | Peptide bond formation site |

| Glycine Carboxyl | Chain Termination | Coupling reaction partner |

Position in Amino Acid Derivative Research

Within the broader landscape of amino acid derivative research, this compound occupies a distinctive position as a multifunctional building block that transcends traditional amino acid chemistry. The compound represents an evolution beyond standard proteinogenic amino acids, incorporating design elements that enable construction of biomolecular structures with properties not achievable through natural amino acid sequences. This positioning has made the compound particularly valuable in research areas focused on developing artificial genetic systems and biomimetic materials with enhanced stability and function.

The compound's role in peptide nucleic acid research has established it as a fundamental component in studies exploring alternatives to natural nucleic acids. Research has demonstrated that peptide nucleic acids constructed using N-(2-aminoethyl)glycine backbones exhibit superior binding affinity and sequence specificity compared to natural DNA and RNA under certain conditions. The fluorenylmethyloxycarbonyl protection of the amino functionality allows for systematic construction of these peptide nucleic acid sequences using established solid-phase synthesis protocols, making complex peptide nucleic acid structures accessible to researchers who might not have specialized nucleic acid synthesis capabilities.

Contemporary research applications have expanded the compound's utility beyond peptide nucleic acid synthesis into areas including self-assembling materials and bioactive peptide development. The fluorenylmethyloxycarbonyl group's aromatic character contributes to self-assembly properties through π-π stacking interactions, while the aminoethylglycine backbone provides flexibility and hydrogen bonding capabilities that can be exploited in material design. Studies have shown that fluorenylmethyloxycarbonyl-modified amino acids and short peptides possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the fluorenylmethyloxycarbonyl moiety.

The synthetic accessibility of this compound through established fluorenylmethyloxycarbonyl chemistry protocols has facilitated its adoption in diverse research programs. The compound can be synthesized via scalable and cost-effective routes starting from ethylenediamine, which is first mono-protected with tert-butyloxycarbonyl, then alkylated with benzyl bromoacetate, followed by tert-butyloxycarbonyl removal and replacement with the fluorenylmethyloxycarbonyl group. This synthetic pathway's reliability and scalability have made the compound accessible to research groups worldwide, contributing to its widespread adoption in amino acid derivative research and facilitating collaborative efforts in peptide nucleic acid development.

| Research Application | Compound Function | Key Advantages |

|---|---|---|

| Peptide Nucleic Acid Synthesis | Backbone Building Block | Enhanced binding affinity, stability |

| Self-Assembling Materials | Structural Component | π-π stacking, hydrogen bonding |

| Bioactive Peptide Development | Modified Amino Acid | Non-natural functionality, proteolytic resistance |

| Solid-Phase Synthesis | Protected Intermediate | Compatible with standard protocols |

Eigenschaften

IUPAC Name |

2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-18(23)11-20-9-10-21-19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,20H,9-12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBRGQYMCIVBMQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573524 | |

| Record name | N-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172405-45-7 | |

| Record name | N-[2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)ethyl]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Key Functional Groups

-

Fmoc group : Provides photolabile protection for the primary amine.

-

Ethylenediamine linker : Facilitates coupling reactions via its secondary amine.

-

Glycine residue : Serves as the carboxylic acid terminus for further functionalization.

Solution-Phase Synthesis Methods

Active Ester-Mediated Coupling

This method adapts protocols from Fmoc-β-alanine derivatives, leveraging thionyl chloride (SOCl₂) and hydroxybenzotriazole (HOBt) to activate glycine’s carboxylic acid.

Stepwise Procedure

-

Mono-Fmoc Protection of Ethylenediamine :

Ethylenediamine is reacted with Fmoc-Cl in a 1:1 molar ratio under basic conditions (e.g., sodium bicarbonate) to selectively protect one amine group. Excess ethylenediamine ensures mono-protection, minimizing di-Fmoc byproducts. -

Activation of Glycine :

Glycine’s carboxylic acid is activated by stirring with SOCl₂ and HOBt in tetrahydrofuran (THF). Thionyl chloride converts the acid to an acyl chloride, which subsequently reacts with HOBt to form the HOBt ester. -

Coupling Reaction :

The Fmoc-protected ethylenediamine is added to the activated glycine ester in a Na₂CO₃/NaHCO₃ buffer (pH 8–9) . The reaction proceeds at room temperature for 4–5 hours, yielding the target compound after extraction and precipitation.

Optimization Insights

HATU/HOAt-Mediated Coupling

This approach, derived from solid-phase peptide synthesis, employs hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and 1-hydroxy-7-azabenzotriazole (HOAt) for amide bond formation.

Stepwise Procedure

-

Fmoc Protection : Identical to Section 2.1.1.

-

Glycine Activation : Glycine is dissolved in N,N-dimethylformamide (DMF) with HATU (4.5 equiv) and HOAt (4.5 equiv) . N,N-diisopropylethylamine (DIPEA) is added to deprotonate the carboxylic acid.

-

Coupling Reaction : The activated glycine is mixed with Fmoc-ethylenediamine in DMF for 1–2 hours. Completion is confirmed by Kaiser test .

Advantages Over Active Ester Method

-

Higher Yields : HATU/HOAt reduces racemization and accelerates reaction kinetics.

-

Solvent Flexibility : Compatible with DMF, dichloromethane (DCM), or acetonitrile.

Solid-Phase Synthesis Approach

While typically reserved for peptides, solid-phase synthesis offers a viable route for small molecules like the target compound.

Resin Loading and Functionalization

-

Resin Selection : Rink amide resin (0.1 mmol scale) is swelled in DMF for 1 hour.

-

Fmoc Deprotection : Treatment with 20% piperidine/DMF removes the Fmoc group, exposing the resin-bound amine.

-

Glycine Coupling : Activated glycine (via HATU/HOAt) is coupled to the resin, followed by Fmoc-ethylenediamine in iterative cycles.

Cleavage and Isolation

The product is cleaved from the resin using 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane). Lyophilization yields the pure compound.

Comparative Analysis of Methods

Purification and Characterization

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid undergoes several types of chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Deprotection: Piperidine in DMF at room temperature.

Coupling: DIC and HOBt in DMF at room temperature.

Major Products Formed

The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to expose the amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond.

Wissenschaftliche Forschungsanwendungen

2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid is widely used in scientific research, particularly in the fields of:

Chemistry: Used in the synthesis of peptides and proteins.

Biology: Employed in the study of protein structure and function.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides for various applications, including as catalysts and in materials science.

Wirkmechanismus

The mechanism of action of 2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid involves the protection of amino groups during peptide synthesis. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. During the synthesis process, the Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides with high precision.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Reactivity and Stability

- Ethylamino vs. Ethoxy Linkers: The ethylamino group in the target compound enhances nucleophilicity, enabling efficient amide bond formation in SPPS. In contrast, the ethoxy analog (CAS 872679-70-4) forms stable esters, reducing unintended side reactions but limiting versatility .

- Thioester Derivatives: The thioester in S-phenyl 2-(Fmoc-methylamino)ethanethioate () exhibits higher reactivity than oxygen esters, making it ideal for native chemical ligation but requiring stringent storage conditions .

Physicochemical Properties

- Lipophilicity : The methoxyphenyl-substituted analog (CAS 1260596-73-3) shows increased lipophilicity due to the aromatic methoxy group, enhancing membrane permeability in drug delivery systems .

- Amphiphilicity : The target compound’s Fmoc (hydrophobic) and acetic acid (hydrophilic) groups improve solubility in mixed organic-aqueous solvents, critical for SPPS .

Biologische Aktivität

2-((2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetic acid, commonly referred to as Fmoc-AEEA, is a compound utilized primarily in peptide synthesis due to its protective capabilities for amino groups. This article delves into its biological activity, detailing its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, which is crucial for the protection of amino groups during peptide synthesis. Its molecular formula is , with a molecular weight of approximately 698.912 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₄₄H₄₆N₂O₄ |

| Molecular Weight | 698.912 g/mol |

| Appearance | White to light yellow powder |

| Storage Conditions | Room temperature |

Synthesis

The synthesis of Fmoc-AEEA typically involves the protection of amino acids using the Fmoc group. A common synthetic route includes the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate, often carried out in solvents like dimethylformamide (DMF).

Synthetic Route Overview

- Protection : The amino group is protected using Fmoc chloride.

- Coupling : The protected amino acid can then be coupled with other amino acids to form peptides.

- Deprotection : The Fmoc group is removed using piperidine in DMF, allowing for further reactions.

Biological Activity

Fmoc-AEEA's primary biological activity lies in its role as a protecting group in peptide synthesis, which is vital for maintaining the integrity and functionality of peptides during chemical reactions.

The mechanism involves the selective protection and subsequent deprotection of amino groups:

- Protection : The Fmoc group prevents side reactions by blocking the amino group.

- Deprotection : Under basic conditions, the Fmoc group is removed, enabling the amino group to participate in peptide bond formation.

Applications in Research and Medicine

Fmoc-AEEA is extensively used in:

- Peptide Synthesis : Facilitating the assembly of peptides with high precision.

- Drug Development : Contributing to the creation of peptide-based therapeutic agents.

- Biochemical Studies : Assisting in studies related to protein structure and function.

Case Studies

Recent research has highlighted the effectiveness of Fmoc-AEEA in synthesizing specific peptides that exhibit biological activity against various targets. For instance:

- Peptide Inhibitors : Studies have shown that peptides synthesized using Fmoc-AEEA can act as inhibitors for certain enzymes, demonstrating significant potency (IC50 values ranging from 14 to 67 nM against HDAC isoforms) .

- Therapeutic Applications : Peptides derived from this compound have shown promise in therapeutic applications, including anti-cancer properties and modulation of metabolic pathways .

Comparison with Similar Compounds

Fmoc-AEEA can be compared with other similar compounds that also utilize protective groups for peptide synthesis.

Table 2: Comparison of Protective Groups

| Compound | Protective Group | Application Area |

|---|---|---|

| Fmoc-AEEA | Fmoc | Peptide Synthesis |

| Boc-Amino Acids | Boc | Protein Synthesis |

| Z-Amino Acids | Z | Organic Synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.